molecular formula C9H17N B8687688 Bicyclo[3.3.1]nonan-3-amine

Bicyclo[3.3.1]nonan-3-amine

Cat. No. B8687688
M. Wt: 139.24 g/mol
InChI Key: AOCFIANMCTVRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278967B2

Procedure details

Under a nitrogen atmosphere, to a refluxing suspension of sodium (2.401 g, 104 mmol) in toluene (20 mL) at a temperature of about 115° C. was added dropwise over 30 min bicyclo[3.3.1]nonan-3-one oxime (QS, 1.60 g, 10.44 mmol) in 2-propanol (8 mL). The mixture was stirred at reflux for 2 hr. After addition of the oxime solution is completed, 2-propanol (3 mL) was added dropwise. The reaction mixture was heated to reflux until all of the Na was consumed followed by cooling to a temperature of about 25° C. The reaction mixture was then quenched by the addition of H2O (20 mL). The organic layer was separated, and washed twice with 1N HCl (30 mL each). The acidic solution was made alkaline by the addition of 2N NaOH (50 mL), and extracted thrice with Et2O (50 mL each). The organic layers were combined and washed with saturated NaCl (50 mL). The organic layer was dried over Na2SO4, filtered and concentrated in vacuo to give of bicyclo[3.3.1]non-3-ylamine QA. This compound was used in the next step without purification in 2-propanol solution.
Quantity
2.401 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
bicyclo[3.3.1]nonan-3-one oxime
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[CH:2]12[CH2:10][CH:6]([CH2:7][CH2:8][CH2:9]1)[CH2:5][C:4](=[N:11]O)[CH2:3]2>C1(C)C=CC=CC=1.CC(O)C>[CH:2]12[CH2:10][CH:6]([CH2:7][CH2:8][CH2:9]1)[CH2:5][CH:4]([NH2:11])[CH2:3]2 |^1:0|

Inputs

Step One
Name
Quantity
2.401 g
Type
reactant
Smiles
[Na]
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
bicyclo[3.3.1]nonan-3-one oxime
Quantity
1.6 g
Type
reactant
Smiles
C12CC(CC(CCC1)C2)=NO
Name
Quantity
8 mL
Type
solvent
Smiles
CC(C)O
Step Three
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched by the addition of H2O (20 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed twice with 1N HCl (30 mL each)
ADDITION
Type
ADDITION
Details
by the addition of 2N NaOH (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted thrice with Et2O (50 mL each)
WASH
Type
WASH
Details
washed with saturated NaCl (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C12CC(CC(CCC1)C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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